molecular formula C10H6ClNO3 B1359918 7-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 86-47-5

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1359918
CAS No.: 86-47-5
M. Wt: 223.61 g/mol
InChI Key: SACLIBNEKWTDEG-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxyquinoline-3-carboxylic acid (7-Cl-4-OH-QCA) is a chemical compound with a wide range of applications. It has been used in the synthesis of pharmaceuticals, as a reagent in chemical reactions, and as a biochemical probe in scientific research.

Scientific Research Applications

Antioxidative/Prooxidative Effects

Synthesis and Photolability

The synthesis and photochemistry of 7-chloro-4-hydroxyquinoline derivatives have been researched for their potential as photolabile protecting groups. For instance, a study by Fedoryak and Dore (2002) described the synthesis of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which has applications in biochemistry due to its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Antitumor Activity

El-Abadelah et al. (2007) explored the antitumor activity of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid derivatives. They found that these compounds displayed significant cytotoxicity against human tumor cell lines, particularly against breast carcinoma cells, suggesting potential for 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives in antitumor applications (El-Abadelah, Abu Shuheil, Hassuneh, Al-Hiari, & Qaisi, 2007).

Cellular Respiration Inhibition

Research by Shah and Coats (1977) focused on the design of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, evaluating their ability to inhibit cellular respiration. Their findings indicated a linear relationship between certain physicochemical parameters and the inhibition of cellular respiration and intracellular target enzymes (Shah & Coats, 1977).

Mass Spectrometry and Drug Candidate Analysis

Thevis et al. (2008) studied the gas-phase reaction of substituted isoquinolines, which are potential prolylhydroxylase inhibitor drug candidates. They observed favored formations of carboxylic acids after collisional activation in mass spectrometry, providing insights into the characterization of structurally related compounds or metabolic products in clinical analysis. This research highlights the significance of this compound in the analysis of drug candidates using mass spectrometry techniques (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Electrochemistry and Spectroelectrochemistry

In a study by Sokolová et al. (2015), the oxidation mechanism of hydroxyquinoline carboxylic acids, including derivatives of this compound, was investigated using electrochemical and spectroelectrochemical techniques. This research contributes to understanding the electron transfer efficiency of hydroxyquinolines in biological systems and their potential applications in biochemical assays (Sokolová, Nycz, Ramešová, Fiedler, Degano, Szala, Kolivoška, & Gál, 2015).

Intramolecular Proton Relay System

Tang et al. (2011) explored the excited-state intramolecular double proton transfer (ESIDPT) of 7-hydroxyquinoline-8-carboxylic acid, which possesses dual intramolecular hydrogen bonds. This study demonstrated the cooperative nature of ESIDPT, providing insights into the molecular dynamics and excited-state behavior of hydroxyquinoline carboxylic acids (Tang, Chen, Chuang, Chen, Chen, Lin, Shen, Hu, & Chou, 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes, such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to alterations in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution and localization of this compound can influence its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACLIBNEKWTDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235332
Record name 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-47-5
Record name 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
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Record name 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
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Record name 7-chloro-4-hydroxyquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that CA included in β-cyclodextrin (CACD) did not show antioxidant activity against free-radical-induced hemolysis, unlike other tested derivatives. What could be a possible explanation for this observation?

A1: While the research [] does not delve into the specific reasons behind CACD's lack of activity, several hypotheses can be proposed. It is plausible that the inclusion complex formation between CA and β-cyclodextrin alters the molecule's overall structure and steric properties in a way that hinders its interaction with the free radicals involved in hemolysis. This could be due to:

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